molecular formula C20H13N3O3S2 B2677401 3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one CAS No. 862974-00-3

3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B2677401
CAS No.: 862974-00-3
M. Wt: 407.46
InChI Key: YCSVNMHJEIWBKG-UHFFFAOYSA-N
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Description

3-(2-((4-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one is a complex organic compound that features a unique combination of chromenone and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

    Synthesis of the Thiazole Ring: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the chromenone core with the thiazole derivative. This can be achieved through nucleophilic substitution reactions where the amino group of the thiazole derivative reacts with the chromenone core under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, converting it to a hydroxyl group.

    Substitution: The thiazole and chromenone rings can undergo various substitution reactions, such as halogenation or alkylation, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one has shown promise in various assays for its antimicrobial and anti-inflammatory properties. It can inhibit the growth of certain bacterial and fungal strains and reduce inflammation in cellular models.

Medicine

In medicine, this compound is being investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable starting material for the synthesis of active ingredients in these fields.

Mechanism of Action

The mechanism of action of 3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzo[d]thiazole: Shares the benzo[d]thiazole moiety but lacks the chromenone structure.

    2H-Chromen-2-one: Contains the chromenone core but does not have the thiazole ring.

    Benzo[d]thiazol-2-ylamine: Similar thiazole structure but without the chromenone moiety.

Uniqueness

What sets 3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one apart is the combination of both chromenone and thiazole rings in a single molecule. This unique structure allows it to exhibit a broader range of biological activities compared to its individual components. The presence of both moieties enhances its ability to interact with multiple molecular targets, making it a more versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-[2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S2/c1-25-15-7-4-8-16-17(15)22-20(28-16)23-19-21-13(10-27-19)12-9-11-5-2-3-6-14(11)26-18(12)24/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSVNMHJEIWBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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